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Compound of Interest

Compound Name: Lancifodilactone F

Cat. No.: B15566031

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancifodilactone F is a novel pentanortriterpenoid isolated from the leaves and stems of
Schisandra lancifolia. Its unique rearranged cycloartane-derived backbone distinguishes it as a
compound of significant interest for therapeutic development. Initial studies have revealed its
potential as an antiviral agent, and the broader family of nortriterpenoids from the
Schisandraceae family, to which Lancifodilactone F belongs, has demonstrated a wide
spectrum of biological activities, including anticancer and anti-inflammatory effects. These
application notes provide a summary of the current data on Lancifodilactone F and protocols
to facilitate further research into its therapeutic potential.

Physicochemical Properties
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Property Value Reference

Molecular Formula C25H4006 [1]

Molecular Weight 436.58 g/mol [1]

Appearance Colorless crystal [1]
Rearranged

pentanortriterpenoid backbone

Key Structural Features ) [1]
derived from cycloartane, ester

group, carboxylic acid group.

l. Anti-HIV-1 Activity

Lancifodilactone F has demonstrated notable activity against the Human Immunodeficiency
Virus type 1 (HIV-1). This section details the quantitative data from these findings and provides
a protocol for replicating and expanding upon this research.

Data Presentation

. CCso ECso Selectivity Assay
Compound Cell Line
(ng/mL) (ng/mL) Index (SI) Method
Lancifodilacto
C8166 > 200 20.69 + 3.31 > 0.67 Not Specified

ne F

Experimental Protocol: Anti-HIV-1 Assay

This protocol is a generalized method for assessing the anti-HIV-1 activity of a compound like
Lancifodilactone F using a cell-based assay.

1. Cell Culture and Virus Preparation:

e Culture C8166 cells (a human T-cell line) in RPMI-1640 medium supplemented with 10%
fetal bovine serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin at 37°C in a 5%
COz2 incubator.
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e Prepare a stock of HIV-1IIIB strain and determine the 50% tissue culture infectious dose
(TCIDso).

2. Cytotoxicity Assay:
o Seed C8166 cells in a 96-well plate at a density of 4 x 10* cells/well.
o Add serial dilutions of Lancifodilactone F to the wells and incubate for 72 hours.

o Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and
incubate for 4 hours.

e Add solubilization solution (e.g., 10% SDS in 0.01 M HCI) and incubate overnight.

» Measure the absorbance at 570 nm to determine the 50% cytotoxic concentration (CCso).
3. Anti-HIV-1 Activity Assay:

e Seed C8166 cells in a 96-well plate at a density of 4 x 10* cells/well.

» Add serial dilutions of Lancifodilactone F.

« Infect the cells with HIV-1I1IB at a multiplicity of infection (MOI) of 0.06.

 Include a positive control (e.g., a known reverse transcriptase inhibitor) and a negative
control (no compound).

e Incubate for 72 hours.

o Measure the amount of p24 antigen in the cell supernatant using a p24 ELISA kit to
determine the 50% effective concentration (ECso).

Logical Workflow for Anti-HIV-1 Testing

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15566031?utm_src=pdf-body
https://www.benchchem.com/product/b15566031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Preparation
Culture C8166 Cells Prepare Lancifodilactone F Dilutions Prepare HIV-1 Stock

* Assays

Cytotoxicity Assay (MTT) Anti-HIV-1 Assay (p24 ELISA)

Data Analysis

Calculate CCso Calculate ECso

Calculate Selectivity Index (SI)

Click to download full resolution via product page
Workflow for Anti-HIV-1 Activity Testing.

Il. Potential Anticancer Activity

While the direct anticancer activity of Lancifodilactone F has not been reported, related
nortriterpenoids from Schisandra have shown cytotoxic effects against various cancer cell lines.

This suggests that Lancifodilactone F may possess similar properties.

Data from Related Nortriterpenoids
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Compound Cell Line GlsolICso0 (M) Reference
o A549, PC-3, KB,
Lancifodilactone H _ 11.83 - 35.65 [2]
KBvin
Kadsuphilactone B A2780 (Ovarian) <25 [1]

Schigrandilactone A

Human Cancer Cell
Lines

[3]

Schigrandilactone B

Human Cancer Cell

Lines

[3]

Postulated Mechanism of Action and Signaling Pathway

Based on studies of related compounds like Kadsuphilactone B, a plausible anticancer
mechanism for Lancifodilactone F could involve the induction of apoptosis through the
modulation of key signaling pathways. The proposed pathway involves the activation of
caspases and regulation of the Bcl-2 family of proteins, potentially influenced by the MAPK

signaling pathway.

Lancifodilactone F
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Postulated Anticancer Signaling Pathway.

Experimental Protocol: In Vitro Anticancer Evaluation

1. Cell Lines and Culture:

o Select a panel of human cancer cell lines (e.g., A549 lung carcinoma, PC-3 prostate cancer,
and A2780 ovarian cancer).

o Culture cells in appropriate media and conditions.

2. Cytotoxicity Screening (MTT/SRB Assay):

e Seed cells in 96-well plates.

o Treat with a range of Lancifodilactone F concentrations for 48-72 hours.

o Determine cell viability using an MTT or Sulforhodamine B (SRB) assay to calculate the Glso
(50% growth inhibition) or ICso (50% inhibitory concentration).

3. Apoptosis Assays:

e Annexin V/Propidium lodide (PI) Staining: Treat cells with Lancifodilactone F at its ICso
concentration. Stain with Annexin V-FITC and Pl and analyze by flow cytometry to quantify
apoptotic cells.

o Caspase Activity Assay: Use commercial kits to measure the activity of key caspases (e.qg.,
caspase-3, -8, -9) in cell lysates after treatment.

4. Western Blot Analysis:
o Treat cells with Lancifodilactone F and prepare cell lysates.
e Perform SDS-PAGE and transfer proteins to a PVDF membrane.

o Probe with primary antibodies against proteins in the MAPK pathway (p-JNK, p-p38, p-ERK)
and Bcl-2 family (Bcl-2, Bax), followed by HRP-conjugated secondary antibodies.

 Visualize bands using a chemiluminescence detection system.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15566031?utm_src=pdf-body
https://www.benchchem.com/product/b15566031?utm_src=pdf-body
https://www.benchchem.com/product/b15566031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

lll. Potential Anti-inflammatory Activity

Triterpenoids from the Schisandraceae family are known to possess anti-inflammatory
properties. Extracts from Schisandra chinensis have been shown to suppress the production of
pro-inflammatory mediators by inhibiting the NF-kB and MAPK signaling pathways.[4][5][6] It is
plausible that Lancifodilactone F shares this activity.

Postulated Mechanism of Action and Signaling Pathway

A likely anti-inflammatory mechanism for Lancifodilactone F involves the inhibition of pro-
inflammatory cytokine production (e.g., TNF-q, IL-6) in immune cells like macrophages. This is
likely mediated through the suppression of the NF-kB and MAPK signaling pathways.

Lancifodilactone F
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Postulated Anti-inflammatory Signaling Pathway.
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Experimental Protocol: In Vitro Anti-inflammatory
Evaluation

1.

Cell Culture:

Use RAW 264.7 murine macrophage cells, a standard model for inflammation studies.

. Nitric Oxide (NO) Production Assay:

Seed RAW 264.7 cells in a 96-well plate.
Pre-treat cells with various concentrations of Lancifodilactone F for 1 hour.
Stimulate with lipopolysaccharide (LPS; 1 pug/mL) for 24 hours.

Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

. Cytokine Measurement (ELISA):

Treat cells as described above.

Collect the cell culture supernatant and measure the concentrations of TNF-a and IL-6 using
specific ELISA kits.

. Western Blot Analysis:

Treat cells with Lancifodilactone F and/or LPS for appropriate time points (e.g., 30-60
minutes for pathway activation).

Analyze cell lysates for the expression and phosphorylation status of key proteins in the NF-
KB (p-IkBa, p-p65) and MAPK (p-p38, p-JNK, p-ERK) pathways. Also, analyze the
expression of INOS and COX-2 after 24 hours of treatment.

Conclusion

Lancifodilactone F presents a promising scaffold for the development of new therapeutic

agents. Its confirmed anti-HIV-1 activity warrants further investigation into its precise

mechanism of action. Furthermore, based on the bioactivity of related nortriterpenoids,
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exploring its potential anticancer and anti-inflammatory properties is a logical and compelling
next step. The protocols and data presented herein provide a framework for researchers to
systematically evaluate and advance the therapeutic development of Lancifodilactone F.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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